molecular formula C6H13ClN2O2 B2644711 methyl (3S)-pyrrolidin-3-ylcarbamate hydrochloride CAS No. 1312686-80-8

methyl (3S)-pyrrolidin-3-ylcarbamate hydrochloride

Cat. No. B2644711
CAS RN: 1312686-80-8
M. Wt: 180.63
InChI Key: JPKDVLKJPBGOOF-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl (3S)-pyrrolidin-3-ylcarbamate hydrochloride” is a chemical compound with the molecular formula C7H14ClNO2 . It has an average mass of 179.645 Da and a monoisotopic mass of 179.071304 Da . It is also known by other names such as “(3S)-3-Pipéridinecarboxylate de méthyle, chlorhydrate (1:1)” in French and “Methyl- (3S)-3-piperidincarboxylathydrochlorid (1:1)” in German .


Physical And Chemical Properties Analysis

“Methyl (3S)-pyrrolidin-3-ylcarbamate hydrochloride” is a white to yellow solid at room temperature . It has a molecular weight of 179.65 . More detailed physical and chemical properties such as solubility, melting point, boiling point, etc., were not available in the sources I found .

Scientific Research Applications

Pharmacological Applications

Bradykinin Antagonism : Pyridinolcarbamate, a compound related to pyrrolidines, has been shown to exhibit antagonistic effects against bradykinin-induced venous constriction, demonstrating potential for anti-inflammatory and anti-edematous applications. It also has a preventive effect on inflammatory responses produced by passive cutaneous anaphylaxis and stress-induced arterial reactions, suggesting its utility in cardiovascular research and therapy (Shimamoto et al., 1966).

Synthetic Chemistry and Catalysis

Pyrrolidine Synthesis : The study of pyrrolidines chemistry is significant due to their biological effects and applications in medicine, industry, and as agrochemical substances. The synthesis of pyrrolidines via [3+2] cycloaddition, demonstrating the compound's role in facilitating chemical reactions to produce heterocyclic organic compounds with potential biological activities (Żmigrodzka et al., 2022).

Medicinal Chemistry

Anticancer Activity : Compounds structurally related to pyrrolidines have been studied for their anticancer activities. For instance, derivatives have shown activity against experimental neoplasms, indicating the potential for pyrrolidine structures in developing anticancer agents (Wheeler et al., 1982).

Organocatalysis

Asymmetric Catalysis : Pyrrolidine derivatives have been utilized as efficient organocatalysts for asymmetric Michael addition, offering high yields and excellent stereoselectivity. This highlights their role in synthetic organic chemistry for creating chiral molecules, which are crucial in drug synthesis and the development of new materials (Kaur et al., 2018).

properties

IUPAC Name

methyl N-[(3S)-pyrrolidin-3-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c1-10-6(9)8-5-2-3-7-4-5;/h5,7H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKDVLKJPBGOOF-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N[C@H]1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.